4-Azidopiperidine hydrochloride
Overview
Description
4-Azidopiperidine hydrochloride is a versatile chemical compound used as a building block in the synthesis of complex chemical compounds. It is known for its excellent reactivity, making it valuable for various applications such as drug synthesis, bioconjugation, and material science . The compound is characterized by the presence of an azide group, which is a reactive functional group commonly used in organic synthesis for coupling reactions.
Scientific Research Applications
4-Azidopiperidine hydrochloride has a wide range of applications in scientific research, including:
Drug Synthesis: Used as a building block in the synthesis of pharmaceutical compounds.
Bioconjugation: Facilitates the attachment of biomolecules for the development of bioconjugates used in diagnostics and therapeutics.
Material Science: Employed in the creation of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
Target of Action
4-Azidopiperidine hydrochloride is a chemical compound that is used as a versatile building block in the synthesis of complex chemical compounds . .
Mode of Action
It is known to be used as a reagent or specialty chemical, and has many applications in research, such as being an intermediate for the synthesis of other chemicals .
Biochemical Pathways
This compound is used in the synthesis of complex chemical compounds . It can be used to make useful building blocks, reaction components, and scaffolds for chemical reactions . .
Result of Action
As a versatile building block in the synthesis of complex chemical compounds, it likely contributes to the properties and actions of these resultant compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidopiperidine hydrochloride typically involves the introduction of an azide group into the piperidine ring. One common method is the nucleophilic substitution reaction where a halogenated piperidine derivative reacts with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar nucleophilic substitution methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-Azidopiperidine hydrochloride undergoes various types of chemical reactions, including:
Click Chemistry: The azide group can participate in click chemistry reactions, allowing for the efficient attachment of other molecules.
Common Reagents and Conditions
Staudinger Reduction: Typically involves the use of triphenylphosphine (PPh3) in an organic solvent like tetrahydrofuran (THF) at room temperature.
Click Chemistry: Often employs copper(I) catalysts in the presence of alkyne-containing compounds under mild conditions.
Major Products Formed
Primary Amine: Formed from the reduction of the azide group.
Triazole Derivatives: Formed through click chemistry reactions with alkynes.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone Hydrochloride: Another piperidine derivative used in organic synthesis.
4-Aminopiperidine: A compound with an amine group instead of an azide, used in similar applications but with different reactivity.
Uniqueness
4-Azidopiperidine hydrochloride is unique due to its azide group, which provides distinct reactivity compared to other piperidine derivatives. This reactivity allows for specific applications in click chemistry and bioconjugation that are not possible with other similar compounds.
Properties
IUPAC Name |
4-azidopiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOBSROGHKKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852030-95-6 | |
Record name | 4-azidopiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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